Cas no 23256-42-0 (Trimethoprim lactate)

Trimethoprim lactate is a water-soluble salt derivative of trimethoprim, an antibacterial agent widely used in veterinary and human medicine. Its lactate formulation enhances solubility, facilitating easier preparation of injectable or oral solutions. This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria by selectively inhibiting bacterial dihydrofolate reductase, disrupting folate synthesis. Key advantages include improved bioavailability and stability in aqueous formulations compared to the free base. It is particularly valued in veterinary applications for treating respiratory and urinary tract infections. The lactate salt's compatibility with various excipients makes it suitable for flexible dosing regimens while maintaining consistent pharmacokinetic performance.
Trimethoprim lactate structure
Trimethoprim lactate structure
商品名:Trimethoprim lactate
CAS番号:23256-42-0
MF:C17H24N4O6
メガワット:380.3957
MDL:MFCD00171722
CID:52275
PubChem ID:329826610

Trimethoprim lactate 化学的及び物理的性質

名前と識別子

    • trimethoprim lactate
    • Trimethoprim lactate salt
    • 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine Lactate salt
    • 2,4-DIAMINO-5-(3,4,5-TRIMETHOXYBENZYL)PYRIMIDINE LACTATE
    • 2-hydroxypropanoic acid,5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
    • Trimethoprim lactic Acid
    • 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diamine 2-hydroxypropanoate
    • MLS000069832
    • SMR000058914
    • P3K8GP9FDQ
    • 2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
    • Wellcoprim (TN)
    • Opera_ID_705
    • MLS001148451
    • Trimethoprim lact
    • trimethoprim;methoxybenzyl aminopyrimidine;TMP
    • C17H24N4O6
    • TRIMETHOPRIM LACTATE [WHO-DD]
    • Lactic acid, compound with 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine (1:1)
    • D08644
    • NS00084444
    • AC-13574
    • Trimethoprim (lactate)
    • AKOS015900431
    • SCHEMBL950634
    • A816646
    • SB57946
    • LACTOTRIM
    • MFCD00171722
    • BCP13301
    • 23256-42-0
    • 2-hydroxypropanoic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
    • H10372
    • EINECS 245-533-1
    • J-015057
    • 2,4-PYRIMIDINEDIAMINE, 5-((3,4,5-TRIMETHOXYPHENYL)METHYL)-, MONO(2-HYDROXYPROPANOATE)
    • 2-Hydroxypropanoic acid--5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-diimine (1/1)
    • 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diamine2-hydroxypropanoate
    • CHEMBL1430611
    • VU0212227-7
    • 2-oxidanylpropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
    • UNII-P3K8GP9FDQ
    • DTXSID00945947
    • J-516148
    • Q27286085
    • Trimethoprim lactate salt, >=98%
    • HY-B0510C
    • CS-0129445
    • FT-0630496
    • IIZVTUWSIKTFKO-UHFFFAOYSA-N
    • DB-046114
    • 5-[(3,4,5-Trimethoxyphenyl)methyl]-2,4-pyrimidinediamine Mono(2-hydroxypropanoate); Lactotrim; Trimethoprim Lactate;
    • Trimethoprim lactate
    • MDL: MFCD00171722
    • インチ: 1S/C14H18N4O3.C3H6O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-2(4)3(5)6/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2,4H,1H3,(H,5,6)
    • InChIKey: IIZVTUWSIKTFKO-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1C(=C(C([H])=C(C=1[H])C([H])([H])C1=C([H])N=C(N([H])[H])N=C1N([H])[H])OC([H])([H])[H])OC([H])([H])[H].O([H])C([H])(C(=O)O[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 380.17000
  • どういたいしつりょう: 380.17
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 10
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 366
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 163

じっけんとくせい

  • 色と性状: No data available
  • ゆうかいてん: No data available
  • ふってん: No data available
  • フラッシュポイント: No data available
  • ようかいど: H2O: soluble20mg/mL
  • すいようせい: Soluble in water
  • PSA: 163.04000
  • LogP: 1.87180
  • じょうきあつ: No data available

Trimethoprim lactate セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:UN 2811
  • WGKドイツ:3
  • 危険カテゴリコード: R23/24/25;R43;R61
  • セキュリティの説明: S22-S36/37/39-S45-S53
  • 危険物標識: T
  • 危険レベル:6.1(b)
  • 包装等級:III
  • リスク用語:R23/24/25; R43; R61
  • セキュリティ用語:6.1(b)
  • 危険レベル:6.1(b)
  • ちょぞうじょうけん:2-8°C
  • 包装カテゴリ:III
  • 包装グループ:III

Trimethoprim lactate 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関番号:

    2942000000

Trimethoprim lactate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S17118-25g
Trimethoprim lactate salt
23256-42-0 ,98%
25g
¥180.00 2021-09-02
MedChemExpress
HY-B0510C-500mg
Trimethoprim lactate
23256-42-0 99.97%
500mg
¥500 2024-04-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IE690-20g
Trimethoprim lactate
23256-42-0 97%
20g
135.0CNY 2021-07-12
abcr
AB483482-500 g
Trimethoprim lactic acid, 95%; .
23256-42-0 95%
500g
€405.20 2023-04-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T71070-250mg
5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diamine2-hydroxypropanoate
23256-42-0 ,98%
250mg
¥29.0 2023-09-06
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0825829431-250mg
Trimethoprim lactate
23256-42-0 98%
250mg
¥ 59.1 2024-07-19
abcr
AB483482-100g
Trimethoprim lactic acid, 95%; .
23256-42-0 95%
100g
€177.20 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-237332-250mg
Trimethoprim lactate salt,
23256-42-0 ≥99%
250mg
¥1828.00 2023-09-05
abcr
AB483482-500g
Trimethoprim lactic acid, 95%; .
23256-42-0 95%
500g
€405.20 2025-02-21
A2B Chem LLC
AB22521-100g
5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diamine 2-hydroxypropanoate
23256-42-0 97%
100g
$135.00 2023-12-31

Trimethoprim lactate 関連文献

Trimethoprim lactateに関する追加情報

Comprehensive Overview of Trimethoprim Lactate (CAS No. 23256-42-0): Applications, Mechanism, and Industry Insights

Trimethoprim lactate (CAS No. 23256-42-0) is a derivative of the widely recognized antibacterial agent trimethoprim, chemically modified with lactic acid to enhance its solubility and bioavailability. This compound belongs to the diaminopyrimidine class and is primarily utilized in veterinary and human medicine for its potent antimicrobial properties. Its molecular formula is C14H18N4O3, and it functions as a dihydrofolate reductase (DHFR) inhibitor, effectively disrupting bacterial folate synthesis. The lactate salt form ensures improved stability and absorption, making it a preferred choice in pharmaceutical formulations.

The growing demand for antibiotic alternatives and combination therapies has spotlighted trimethoprim lactate as a critical component in treating infections caused by Gram-positive and Gram-negative bacteria. Recent studies highlight its synergy with sulfonamides, a combination often referred to as cotrimoxazole, which broadens its spectrum of activity. This synergy addresses rising concerns about antimicrobial resistance (AMR), a hot topic in global health discussions. Researchers are increasingly exploring its efficacy against urinary tract infections (UTIs), respiratory infections, and opportunistic infections in immunocompromised patients.

From a pharmaceutical manufacturing perspective, trimethoprim lactate is valued for its formulation flexibility. It is compatible with oral, injectable, and topical delivery systems, catering to diverse therapeutic needs. The compound's low toxicity profile and high tissue penetration further bolster its appeal. Industry trends indicate a surge in its use within veterinary medicine, particularly for livestock and companion animals, where bacterial infections pose significant economic and welfare challenges. This aligns with the increasing consumer focus on animal welfare and sustainable farming practices.

Quality control and regulatory compliance are paramount for trimethoprim lactate producers. The compound must adhere to stringent pharmacopeial standards, such as those outlined in the USP and EP, ensuring purity, potency, and safety. Analytical techniques like HPLC and mass spectrometry are routinely employed to verify its chemical integrity. Additionally, the rise of green chemistry initiatives has prompted manufacturers to optimize synthesis routes, reducing environmental impact while maintaining cost-efficiency.

In the context of global supply chains, trimethoprim lactate faces challenges related to raw material sourcing and geopolitical disruptions. However, its established role in essential medicine lists (e.g., WHO Model List) underscores its irreplaceability. As the pharmaceutical industry shifts toward precision medicine and personalized therapies, trimethoprim lactate continues to evolve, with ongoing research exploring novel derivatives and delivery mechanisms. For healthcare professionals and researchers, understanding its pharmacokinetics and resistance patterns remains crucial to maximizing therapeutic outcomes.

Consumer interest in OTC antimicrobials and self-care solutions has also fueled discussions around trimethoprim lactate. While its prescription status limits direct consumer access, educational campaigns emphasize responsible use to combat drug-resistant infections. Digital health platforms and telemedicine services increasingly address queries about its applications, reflecting broader trends in healthtech integration. For investors and stakeholders, the compound's market potential is tied to innovations in drug delivery technologies and expanding access in emerging economies.

In summary, trimethoprim lactate (CAS No. 23256-42-0) represents a versatile and indispensable tool in modern medicine. Its multifaceted applications, from human healthcare to veterinary use, coupled with ongoing advancements in formulation science, ensure its relevance in an era of escalating antimicrobial challenges. As scientific and industrial communities prioritize AMR mitigation and sustainable drug development, this compound stands at the intersection of innovation and public health necessity.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:23256-42-0)trimethoprim lactate
5738618
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:23256-42-0)Trimethoprim lactate
A1021387
清らかである:99%/99%
はかる:500g/1kg
価格 ($):203.0/350.0